Perindoprilat N-Glucuronide

Pharmacokinetics Renal Impairment ACE Inhibitor

Select this high-purity (≥95%) reference standard to specifically quantify the primary inactive glucuronide metabolite accounting for ~20% of an oral perindopril dose via first-pass metabolism. Essential for differentiating perindopril's unique biphasic elimination from other ACE inhibitors in ANDA bioequivalence studies, renal impairment PK modeling (558% AUC increase), and UGT-mediated DDI assessments. Avoid erroneous aggregate active/inactive drug exposure conclusions in TDM assay validation by calibrating with this authentic metabolite standard instead of generic ACE inhibitor surrogates.

Molecular Formula C₂₃H₃₆N₂O₁₁
Molecular Weight 516.54
Cat. No. B1157450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerindoprilat N-Glucuronide
Molecular FormulaC₂₃H₃₆N₂O₁₁
Molecular Weight516.54
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Perindoprilat N-Glucuronide: Pharmacokinetic Reference Standard and Key Metabolite for ACE Inhibitor Research


Perindoprilat N-Glucuronide is a depsipeptide derivative and a primary inactive glucuronide conjugate of the active angiotensin-converting enzyme (ACE) inhibitor perindoprilat, formed predominantly via presystemic first-pass metabolism from the prodrug perindopril [1]. It circulates in human plasma following oral administration of perindopril and serves as a critical marker for metabolic clearance, drug-drug interaction studies, and bioequivalence testing [2]. Its quantitation is essential for comprehensive pharmacokinetic profiling and for understanding the elimination pathways that differentiate perindopril from other ACE inhibitors, making it a key reference standard in pharmaceutical development and clinical pharmacology.

Why In-Class ACE Inhibitor Substitution Fails: The Critical Role of Perindoprilat N-Glucuronide in Differential Pharmacokinetics


Simple substitution of perindopril with another ACE inhibitor prodrug—or even with the active metabolite perindoprilat—overlooks the unique metabolic fate of perindopril that directly impacts its pharmacokinetic and pharmacodynamic profile. Perindoprilat N-Glucuronide represents a major clearance pathway, accounting for approximately 20% of an oral dose via presystemic first-pass metabolism, a proportion that is distinct from the metabolic handling of structurally similar diacid ACE inhibitors like enalaprilat or lisinopril [1]. This glucuronidation route, coupled with the slow formation of perindoprilat and its prolonged terminal half-life due to ACE binding, creates a biphasic elimination profile that is not replicated by other in-class agents [2]. Consequently, using a generic ACE inhibitor or a different reference standard without accounting for this unique metabolite can lead to erroneous conclusions in bioequivalence studies, drug interaction assessments, or pharmacokinetic modeling in special populations (e.g., renal impairment) [3].

Quantitative Differentiation of Perindoprilat N-Glucuronide: Head-to-Head Pharmacokinetic and Analytical Evidence


Renal Impairment Alters Perindoprilat N-Glucuronide AUC by 558%: A Quantitative Comparison to Active Perindoprilat

In hypertensive patients with severe renal failure, the mean area under the serum concentration-time curve (AUC) for perindoprilat N-glucuronide increased by 558% compared to subjects with normal renal function, from 78 ng·ml⁻¹·h to 513 ng·ml⁻¹·h [1]. This increase is substantially smaller than the 1,089% increase observed for the active metabolite perindoprilat (from 93 ng·ml⁻¹·h to 1,106 ng·ml⁻¹·h) in the same patient cohort, demonstrating that renal impairment differentially affects the disposition of the parent drug's metabolites. The half-life of perindoprilat N-glucuronide also extended from 1.8 h in normal subjects to 7.7 h in severe renal failure [1].

Pharmacokinetics Renal Impairment ACE Inhibitor Metabolite

Perindoprilat N-Glucuronide Exhibits a Distinctly Short Half-Life (t₁/₂ ≈ 2 h) Compared to the Active Metabolite Perindoprilat (t₁/₂ = 40 h)

In hypertensive subjects receiving single doses of perindopril (2-8 mg), the elimination half-life (t₁/₂) of perindoprilat N-glucuronide was approximately 2 hours, which is 20-fold shorter than the 40-hour terminal half-life of the active metabolite perindoprilat [1]. This stark difference in elimination kinetics underscores the glucuronide's role as a rapidly cleared, inactive product. The glucuronide peak concentration was reached approximately 0.5 hours after the peak for perindopril, confirming its formation as a primary metabolic step in the prodrug's elimination [1].

Pharmacokinetics Half-life ACE Inhibitor Metabolism

Perindoprilat N-Glucuronide Exhibits Low Cross-Reactivity (3.5%) in a Specific Perindoprilat RIA, Enabling Selective Quantitation

In a validated radioimmunoassay (RIA) developed for the direct measurement of perindoprilat (the active metabolite), the cross-reactivity for perindoprilat N-glucuronide was determined to be only 3.5% [1]. This low cross-reactivity is crucial for analytical specificity, as it allows for the accurate and independent quantitation of the active drug (perindoprilat) in biological samples without significant interference from the major circulating glucuronide metabolite. For comparison, the cross-reactivity for the glucuronide of the prodrug perindopril was even lower, at 0.25% [1].

Analytical Chemistry Radioimmunoassay Specificity Cross-Reactivity

Significant Biliary Excretion of Glucuronide Conjugate Distinguishes Perindopril from Other Diacid ACE Inhibitors Like Enalapril and Lisinopril

In an isolated perfused rat liver model, glucuronide metabolites were detected in bile in significant concentrations only for perindopril and ramipril, but not for enalapril or lisinopril [1]. This study demonstrated that while the diacid forms of enalapril, perindopril, and ramipril were excreted into bile to varying extents (46%, 27%, and 71% of the administered dose over 4 hours, respectively), the presence of glucuronide conjugates in bile was a unique feature of perindopril and ramipril. The hepatic clearance of perindopril was 0.87 mL/min, compared to 0.63 mL/min for enalapril and 0.072 mL/min for lisinopril [1].

Hepatic Metabolism Biliary Excretion ACE Inhibitor Glucuronidation

Perindoprilat N-Glucuronide Formation Accounts for ~20% of Oral Perindopril Dose via First-Pass Metabolism, a Distinct Metabolic Partition

Following oral administration of 8 mg perindopril to healthy volunteers, approximately 20% of the available parent drug is transformed into perindoprilat N-glucuronide via presystemic first-pass metabolism [1]. This metabolic pathway is a significant contributor to the overall clearance of the prodrug, and it occurs in parallel with the slower hydrolysis to the active perindoprilat. This partition of the dose into an inactive glucuronide and the active diacid is a key determinant of the overall pharmacokinetic profile of perindopril.

First-Pass Metabolism Bioavailability Prodrug Glucuronidation

Optimal Research and Industrial Application Scenarios for Perindoprilat N-Glucuronide Reference Standard


Bioequivalence Studies for Generic Perindopril Formulations (ANDA Filings)

In bioequivalence studies required for Abbreviated New Drug Applications (ANDAs), the quantitation of perindoprilat N-glucuronide is critical. As evidenced by its distinct pharmacokinetic profile—including a 558% increase in AUC in renal impairment [1] and a 2-hour half-life compared to the 40-hour half-life of active perindoprilat [2]—failure to account for this metabolite can lead to incomplete characterization of drug exposure. The use of a high-purity reference standard for this glucuronide enables the development and validation of specific UPLC-MS/MS or RIA methods, ensuring that generic formulations demonstrate equivalent metabolic profiles to the reference listed drug.

Pharmacokinetic Studies in Special Populations (Renal and Hepatic Impairment)

The differential accumulation of perindoprilat N-glucuronide in patients with renal failure (AUC increase from 78 to 513 ng·ml⁻¹·h) compared to the more pronounced increase in active perindoprilat [1] makes this metabolite a sensitive marker for assessing the impact of renal function on perindopril disposition. Similarly, its unique biliary excretion profile compared to other ACE inhibitors [3] positions it as a key analyte for studies on hepatic clearance and potential enterohepatic recirculation. Procurement of a characterized reference standard is essential for accurate quantitation in these patient population studies.

Method Development and Validation for Therapeutic Drug Monitoring (TDM) Assays

The low cross-reactivity (3.5%) of perindoprilat N-glucuronide in specific perindoprilat RIAs [4] demonstrates the need for a dedicated reference standard when developing TDM assays. To accurately distinguish between the active drug and its inactive glucuronide metabolite—which has a 20-fold shorter half-life [2]—analytical methods must be calibrated and validated with authentic standards for each analyte. This ensures that TDM results reflect true active drug exposure rather than an aggregate of active and inactive species.

Metabolic Pathway and Drug-Drug Interaction (DDI) Studies

As a primary metabolite accounting for approximately 20% of an oral perindopril dose via first-pass metabolism [5], perindoprilat N-glucuronide is a key endpoint for evaluating the impact of UGT enzyme modulators on perindopril clearance. Studies investigating potential drug-drug interactions (e.g., with probenecid or other UGT inhibitors) require a reliable reference standard to measure changes in glucuronide formation and excretion. This data is essential for predicting and mitigating clinically significant interactions.

Quote Request

Request a Quote for Perindoprilat N-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.